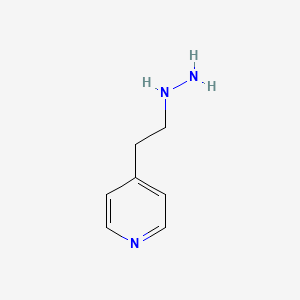
4-(2-Hydrazinylethyl)pyridine
Vue d'ensemble
Description
4-(2-Hydrazinylethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a hydrazinylethyl group at the fourth position
Mécanisme D'action
Target of Action
Pyridine derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
It’s known that pyridine derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
For instance, certain bacteria can degrade pyridine, suggesting that it may play a role in nitrogen metabolism .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, suggest that it may have good bioavailability .
Result of Action
Pyridine derivatives are known to exhibit a range of biological activities, suggesting that 4-(2-hydrazinylethyl)pyridine may also have significant biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the pH, temperature, and presence of other substances can affect the compound’s activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydrazinylethyl)pyridine can be achieved through several methods:
-
Substitution of Halogens by a Hydrazino Group: : This method involves the substitution of a halogen atom in a pyridine derivative with a hydrazino group. The reaction typically requires the presence of a base and a hydrazine derivative .
-
Reduction of Corresponding Diazonium Salts: : Another method involves the reduction of diazonium salts derived from pyridine. This process can be carried out using reducing agents such as sodium borohydride or stannous chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydrazinylethyl)pyridine undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include peracids .
-
Reduction: : Reduction reactions can convert the hydrazine group to other functional groups, such as amines.
-
Substitution: : The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present .
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperbenzoic acid.
Reduction: Sodium borohydride, stannous chloride.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(2-Hydrazinylethyl)pyridine has several scientific research applications:
-
Medicinal Chemistry: : It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities .
-
Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex heterocyclic structures .
-
Materials Science: : It is used in the development of novel materials with specific electronic and optical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but lacking the hydrazinylethyl group.
4-(2-Aminoethyl)pyridine: Similar to 4-(2-Hydrazinylethyl)pyridine but with an amino group instead of a hydrazine group.
4-(2-Hydroxyethyl)pyridine: Contains a hydroxyethyl group instead of a hydrazinylethyl group.
Uniqueness
This compound is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for the development of novel pharmaceuticals and materials.
Propriétés
IUPAC Name |
2-pyridin-4-ylethylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-6-3-7-1-4-9-5-2-7/h1-2,4-5,10H,3,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCWZAZLRFMRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276776 | |
| Record name | (2-Pyridin-4-ylethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-14-6 | |
| Record name | (2-Pyridin-4-ylethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid](/img/structure/B3050347.png)





![4-Chlorobenzo[d]isothiazole](/img/structure/B3050355.png)
![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)


